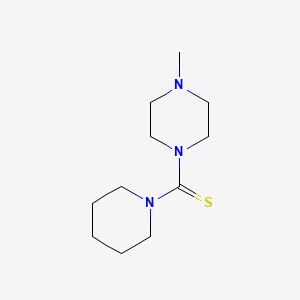
Dimethyl (r)-malate o-triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl ®-malate o-triflate is an organic compound that belongs to the class of triflates, which are known for their excellent leaving group properties in organic synthesis. The compound is characterized by the presence of a triflate group (trifluoromethanesulfonate) attached to the dimethyl ester of ®-malic acid. This compound is of significant interest in synthetic organic chemistry due to its reactivity and versatility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl ®-malate o-triflate can be synthesized through the reaction of dimethyl ®-malate with triflic anhydride in the presence of a base such as pyridine or trimethylamine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields. The general reaction scheme is as follows:
Dimethyl (r)-malate+Triflic anhydride→Dimethyl (r)-malate o-triflate+By-products
Industrial Production Methods
In an industrial setting, the production of dimethyl ®-malate o-triflate may involve continuous flow reactors to maintain optimal reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to consistent product quality and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl ®-malate o-triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions, where it acts as a coupling partner with boronic acids or alkenes.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki and Heck coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide, while a Suzuki coupling reaction with a boronic acid may produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl ®-malate o-triflate has a wide range of applications in scientific research, including:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of dimethyl ®-malate o-triflate involves the activation of the triflate group, which facilitates various chemical transformations. The triflate group acts as a leaving group, allowing nucleophiles to attack the electrophilic center, leading to the formation of new bonds. This mechanism is crucial in coupling reactions, where the triflate group is replaced by a new substituent, resulting in the formation of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl triflate: Similar in structure but with a methyl group instead of the dimethyl ®-malate moiety.
Nonaflate: Contains a nonafluorobutanesulfonate group instead of the triflate group.
Trifluoromethanesulfonic acid: The parent acid of the triflate group, used in various chemical reactions.
Uniqueness
Dimethyl ®-malate o-triflate is unique due to its specific structure, which combines the reactivity of the triflate group with the chirality of the ®-malate moiety. This combination allows for selective and efficient chemical transformations, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
171049-36-8 |
|---|---|
Molekularformel |
C7H9F3O7S |
Molekulargewicht |
294.20 g/mol |
IUPAC-Name |
dimethyl (2R)-2-(trifluoromethylsulfonyloxy)butanedioate |
InChI |
InChI=1S/C7H9F3O7S/c1-15-5(11)3-4(6(12)16-2)17-18(13,14)7(8,9)10/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
VTGAHMHUTNTATF-SCSAIBSYSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C(=O)OC)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
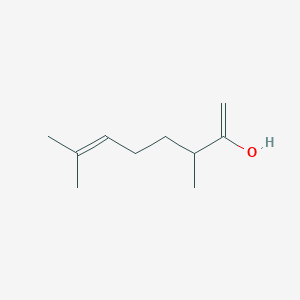
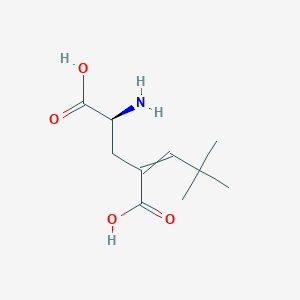
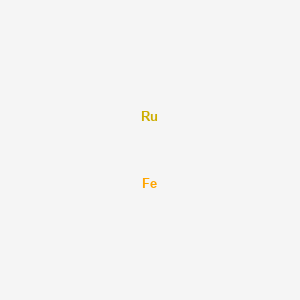
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
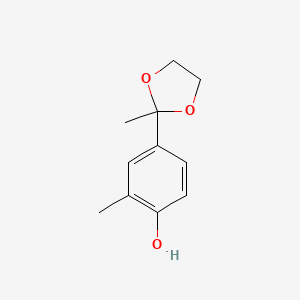
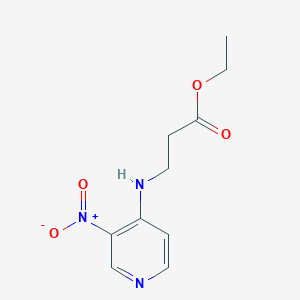
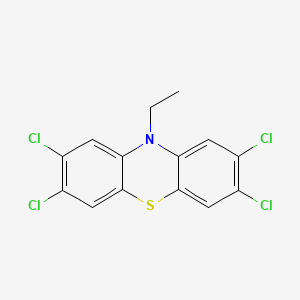
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
